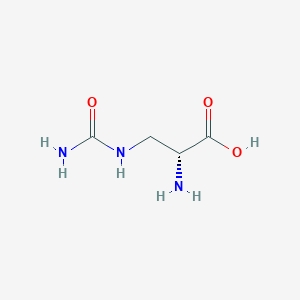

(2R)-2-amino-3-(carbamoylamino)propanoic acid

Descripción

Propiedades

IUPAC Name |

(2R)-2-amino-3-(carbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYFIMLSHBLMKF-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

. These enzymes play crucial roles in protein synthesis and the metabolism of the amino acid glutamine. By inhibiting these enzymes, D-ALBIZZIIN can potentially disrupt these processes.

Mode of Action

. This could lead to a decrease in the production of proteins that require glutamine, affecting various cellular processes.

Biochemical Pathways

The biochemical pathways affected by D-ALBIZZIIN are likely those involving the metabolism of glutamine and the synthesis of proteins. Glutaminase is responsible for the conversion of glutamine to glutamate, a critical step in the glutamine metabolism pathway. . By inhibiting these enzymes, D-ALBIZZIIN could potentially disrupt these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of D-ALBIZZIIN’s action would likely be related to its inhibition of glutamase and glutaminyl-tRNA synthetase. .

Actividad Biológica

(2R)-2-amino-3-(carbamoylamino)propanoic acid, also known as 2-amino-3-carbamoylaminopropanoic acid, is a non-canonical amino acid that has garnered attention for its potential biological activities. This compound is structurally related to other amino acids and plays a role in various metabolic processes. Below, we explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (2R)-2-amino-3-(carbamoylamino)propanoic acid

- Molecular Formula : C5H8N2O5

- Molecular Weight : 176.13 g/mol

The compound features a propanoic acid backbone with an amino group and a carbamoyl group attached, contributing to its unique biological properties.

Pharmacological Properties

-

Inhibition of Prostate-Specific Membrane Antigen (PSMA) :

Recent studies have highlighted the compound's efficacy as a ligand for PSMA, which is overexpressed in prostate cancer cells. Derivatives of (2R)-2-amino-3-(carbamoylamino)propanoic acid demonstrated potent inhibition of PSMA with Ki values ranging from 0.08 nM to 8.98 nM, indicating strong binding affinity . This suggests potential therapeutic applications in targeting prostate cancer. -

Neuroprotective Effects :

The compound has been investigated for its neuroprotective properties. In animal models of transient cerebral ischemia, it was shown to reduce neutrophil infiltration and improve neurological outcomes post-injury. This was evidenced by a decrease in infarct size and enhanced recovery of motor functions . -

Role in Metabolism :

As a non-canonical amino acid, (2R)-2-amino-3-(carbamoylamino)propanoic acid may participate in metabolic pathways similar to those of canonical amino acids. Its involvement in the urea cycle and potential effects on neurotransmitter systems have been noted .

The mechanisms underlying the biological activities of (2R)-2-amino-3-(carbamoylamino)propanoic acid include:

- Receptor Interaction : The compound's ability to bind to specific receptors such as PSMA suggests it may modulate signaling pathways involved in cancer cell proliferation and survival.

- Modulation of Inflammatory Responses : By influencing neutrophil chemotaxis and activation through pathways involving chemokines like CXCL8, it may play a role in mitigating inflammatory responses in various conditions .

Study on Prostate Cancer Targeting

In a study focused on prostate cancer treatment, ligands derived from (2R)-2-amino-3-(carbamoylamino)propanoic acid were synthesized and evaluated for their binding affinity to PSMA. The results indicated that these ligands could selectively target PSMA-positive cells, providing a basis for developing diagnostic imaging agents or targeted therapies for prostate cancer .

Neuroprotection in Cerebral Ischemia

Another significant study investigated the neuroprotective effects of (2R)-2-amino-3-(carbamoylamino)propanoic acid in a rat model of cerebral ischemia. The compound was administered prior to inducing ischemia, resulting in reduced PMN infiltration into the brain tissue and improved neurological function post-recovery. These findings support its potential use as a therapeutic agent in stroke management .

Aplicaciones Científicas De Investigación

Antioxidant Activity

N-carbamoyl-alanine has been studied for its role as an antioxidant. It interacts with peroxiredoxin-2, a protein involved in reducing oxidative stress in cells. This interaction may provide protective effects against cellular damage caused by reactive oxygen species (ROS) .

Potential Cancer Therapeutics

Research indicates that N-carbamoyl-alanine may have applications in cancer treatment, particularly for prostate cancer. Its mechanism may involve modulation of metabolic pathways that are altered in cancer cells, although specific studies are still needed to confirm these effects .

Biochemical Roles

N-carbamoyl-alanine acts as a metabolite in various biological processes. It participates in amino acid metabolism and may influence nitrogen metabolism due to its carbamoyl group. This compound is also involved in the synthesis of other biologically relevant molecules, contributing to cellular homeostasis .

Data Table: Properties and Effects

| Property/Effect | Value/Description |

|---|---|

| Absorption | Predicted human intestinal absorption: +0.7779 |

| Blood-Brain Barrier Penetration | +0.8535 |

| Caco-2 Permeability | -0.8865 (non-permeable) |

| Biodegradability | Ready biodegradable |

| Ames Test Result | Non-carcinogenic |

| Toxicity (Rat LD50) | Not applicable |

Case Study 1: Antioxidant Mechanism

A study exploring the antioxidant properties of various amino acids found that N-carbamoyl-alanine exhibited significant activity in reducing oxidative stress markers in cultured cells. The study highlighted its potential as a dietary supplement or therapeutic agent for conditions characterized by oxidative damage.

Case Study 2: Cancer Cell Metabolism

In vitro experiments demonstrated that N-carbamoyl-alanine could alter metabolic pathways in prostate cancer cell lines, leading to reduced cell proliferation and increased apoptosis. Further research is warranted to explore its efficacy in vivo and the underlying mechanisms involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Driven Properties

The carbamoylamino group distinguishes this compound from others with aromatic, heterocyclic, or alkyl substituents. Below is a comparative analysis based on substituent type, molecular properties, and inferred biological activity:

Table 1: Structural and Functional Comparison

Key Observations :

- Polarity and Solubility: The carbamoylamino group enhances water solubility compared to aromatic substituents (e.g., pyridine or thiophene derivatives), which may improve bioavailability in aqueous environments .

- Biological Activity: Compounds with urea-like groups (e.g., carbamoyl in ) often target enzymes or receptors sensitive to hydrogen-bond networks, suggesting similar mechanisms for the carbamoylamino derivative .

Comparison with and :

- Halogenated or cyanated analogs require cross-coupling reactions (e.g., Suzuki or Ullmann couplings), whereas carbamoylamino introduction may involve simpler nucleophilic additions .

Métodos De Preparación

Chemical Synthesis via Carbamoylation of Aspartic Acid Derivatives

The direct carbamoylation of aspartic acid derivatives represents a foundational approach. A protected (2R)-2-amino group is introduced using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, followed by carbamoylation at the β-position. For instance, Patent WO2004043905A1 details a method where 2,3-trans-1,3-cyclohexyl-2-propenoic acid undergoes epoxidation with hydrogen peroxide in the presence of sodium tungstate dihydrate, yielding a racemic oxirane intermediate. Subsequent aminolysis with ammonia or urea derivatives introduces the carbamoylamino group.

Reaction Conditions :

-

Temperature : 60°C for epoxidation, 40–60°C for aminolysis.

-

Catalyst : Sodium tungstate dihydrate (0.1–1.0 eq).

-

Solvent : Water-toluene biphasic system for improved regioselectivity .

After carbamoylation, acidic hydrolysis (20% HCl, 60°C) removes protecting groups, yielding the target compound. This method achieves ~65% yield but requires rigorous pH control (5.3–5.5) to minimize byproducts .

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods leverage lipases or proteases to resolve racemic intermediates. Patent WO2004043905A1 describes the use of Pseudomonas cepacia lipase for kinetic resolution of racemic 3-cyclohexyl-2-oxysilanecarboxylic acid. The enzyme selectively hydrolyzes the (2S,3S)-enantiomer, leaving the desired (2R,3R)-isomer intact.

Optimized Parameters :

-

Enzyme Loading : 10–20% w/w of substrate.

-

Solvent : tert-Butyl methyl ether (TBME) or dichloromethane.

This approach achieves enantiomeric excess (ee) >98% but requires subsequent steps to isolate the carbamoylamino derivative.

Asymmetric Synthesis Using Chiral Auxiliaries

Asymmetric induction via Evans oxazolidinones or Oppolzer’s sultams enables stereocontrol. US20170050924A1 outlines a route where (R)-glyceraldehyde acetonide directs the stereochemistry at C2. The carbamoylamino group is introduced via Curtius rearrangement of an acyl azide intermediate:

-

Acylation : L-Aspartic acid is converted to β-azido ester using diphenylphosphoryl azide (DPPA).

-

Rearrangement : Thermal or photolytic Curtius rearrangement forms an isocyanate intermediate.

-

Hydrolysis : Quenching with aqueous NH3 yields the carbamoylamino group .

Key Data :

Solid-Phase Peptide Synthesis (SPPS)

SPPS facilitates scalable production. The Fmoc-protected (2R)-2-amino-3-(carbamoylamino)propanoic acid is synthesized on Wang resin. PubChem CID 101739211 confirms the structural viability of similar carbamoyl derivatives for peptide coupling.

Procedure :

-

Resin Loading : Fmoc-Asp-OAll (Alloc-protected) is attached to the resin (0.6 mmol/g).

-

Alloc Deprotection : Pd(PPh3)4 (5 mol%) in CHCl3:AcOH:NMI (37:2:1).

-

Carbamoylation : Treat with trimethylsilyl isocyanate (TMS-NCO) in DMF.

-

Cleavage : TFA:H2O:Triisopropylsilane (95:2.5:2.5) releases the product .

Hydrophilic Interaction Liquid Chromatography (HILIC) for Quality Control

PMC11205371 validates HILIC-MS for analyzing polar intermediates. A ZIC®-HILIC column with acetonitrile/20 mM ammonium formate (pH 3) mobile phase resolves (2R)-2-amino-3-(carbamoylamino)propanoic acid from byproducts.

Chromatographic Conditions :

-

Column : ZIC®-HILIC (150 × 2.1 mm, 3.5 μm).

-

Flow Rate : 0.2 mL/min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chemical Carbamoylation | 65 | 95 | Scalable | Requires toxic solvents (toluene) |

| Enzymatic Resolution | 55 | 98 | High enantioselectivity | Multi-step isolation |

| Asymmetric Synthesis | 75 | 99 | Atom economy | Costly chiral auxiliaries |

| SPPS | 70 | >99 | Amenable to automation | Low resin loading capacity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R)-2-amino-3-(carbamoylamino)propanoic acid, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : The compound can be synthesized via post-translational modification of serine derivatives, where the hydroxyl group is replaced with a carbamoylamino moiety. Optimization involves chiral resolution techniques (e.g., enzymatic catalysis or chiral column chromatography) to ensure >98% enantiomeric purity. Reaction parameters like pH, temperature, and solvent polarity must be controlled to minimize racemization .

Q. How can the stereochemical configuration of (2R)-2-amino-3-(carbamoylamino)propanoic acid be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) coupling constants (e.g., ) can validate the (2R) configuration. Cross-referencing with L/D-amino acid oxidase activity assays can further corroborate stereochemistry .

Q. What analytical techniques are most effective for characterizing impurities in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection is critical for identifying byproducts. Impurity profiling should include tandem MS (MS/MS) to resolve structural isomers and quantify trace contaminants (<0.1%). Nuclear Overhauser effect (NOE) NMR experiments distinguish diastereomeric impurities .

Advanced Research Questions

Q. How does (2R)-2-amino-3-(carbamoylamino)propanoic acid interact with enzymes in microbial secondary metabolite pathways?

- Methodological Answer : Isotopic labeling (e.g., -serine) can track its incorporation into nonribosomal peptides or polyketides. Kinetic assays (e.g., stopped-flow spectroscopy) quantify substrate binding affinity () and catalytic efficiency (). Computational docking (e.g., AutoDock Vina) predicts binding modes in enzyme active sites .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor membrane permeability. Use stable isotope tracers (e.g., -labeled compound) to monitor in vivo degradation. Pharmacokinetic/pharmacodynamic (PK/PD) modeling identifies bioavailability bottlenecks. Structural analogs with fluorinated or methylated side chains can enhance metabolic resistance .

Q. How can the compound’s role in post-translational protein modification be studied?

- Methodological Answer : Employ click chemistry (e.g., azide-alkyne cycloaddition) to tag the carbamoylamino group for fluorescent imaging in cellular systems. Cryo-electron microscopy (cryo-EM) visualizes modified protein conformations. Site-directed mutagenesis of target proteins (e.g., histidine kinases) identifies residues critical for binding .

Q. What computational methods predict the compound’s electronic properties for mechanistic studies?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G** level calculates charge distribution, dipole moments, and frontier molecular orbitals (HOMO/LUMO). Molecular dynamics (MD) simulations under physiological conditions (e.g., 150 mM NaCl, 310 K) model solvation effects and conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.